

2-Bromo-4-chloro-1,3-difluorobenzene CAS number

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1,3-difluorobenzene

Cat. No.: B1524273

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An In-Depth Technical Guide to **2-Bromo-4-chloro-1,3-difluorobenzene**

Abstract

This guide provides a comprehensive technical overview of **2-Bromo-4-chloro-1,3-difluorobenzene** (CAS No. 229180-34-1), a key halogenated aromatic intermediate. With its unique substitution pattern, this compound offers significant versatility in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will explore its physicochemical properties, discuss plausible synthetic strategies, and detail its applications as a versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

2-Bromo-4-chloro-1,3-difluorobenzene is a polysubstituted benzene ring featuring four different halogen atoms, which provides multiple reactive sites for synthetic transformations. Its precise structure allows for regioselective functionalization, making it a highly sought-after intermediate.^{[1][2]}

Key Identifiers

Identifier	Value	Source
CAS Number	229180-34-1	[1][2][3]
IUPAC Name	2-Bromo-4-chloro-1,3-difluorobenzene	[1]
Molecular Formula	C ₆ H ₂ BrClF ₂	[1][4]
Molecular Weight	227.43 g/mol	[1][4]
Synonyms	1-Bromo-3-chloro-2,6-difluorobenzene, 2,6-difluoro-3-chlorobromobenzene	[1]

Predicted Physicochemical Properties

The following properties are predicted based on computational models, providing valuable insights for experimental design.

Property	Predicted Value	Source
Boiling Point	190.4 ± 35.0 °C	[1]
Density	1.805 ± 0.06 g/cm ³	[1]

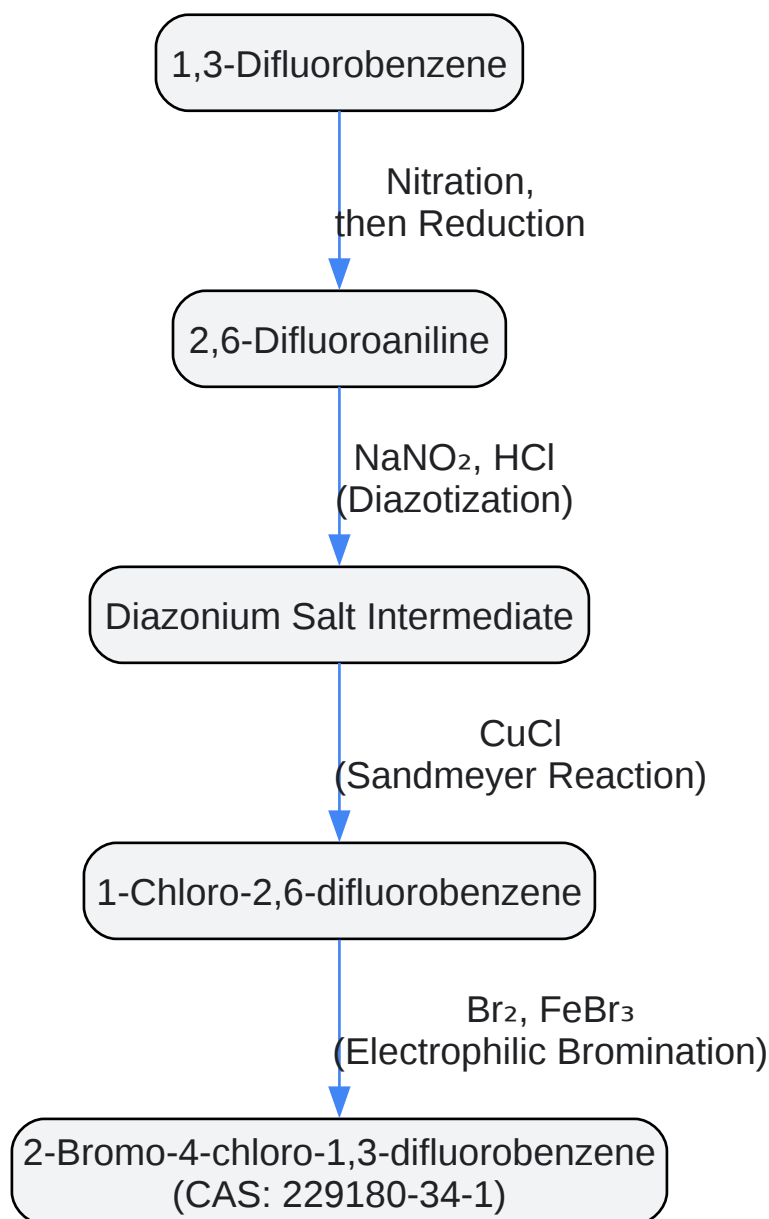
Synthesis Strategy and Mechanistic Rationale

The synthesis of polyhalogenated benzenes like **2-Bromo-4-chloro-1,3-difluorobenzene** requires careful regioselective control. A plausible synthetic route often begins with a less substituted precursor, introducing the halogens sequentially based on the directing effects of the existing substituents.

A common strategy involves starting with a difluoroaniline precursor. The amino group is a strong ortho-, para-director and can be readily converted into a halogen via a Sandmeyer-type reaction. Subsequent halogenations are then directed by the existing fluorine and other halogen atoms.

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis. The choice of reagents and conditions is critical to control the position of each new substituent. For instance, electrophilic bromination or chlorination of a difluorobenzene derivative would be directed by the activating/deactivating and directing properties of the fluorine atoms.



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Caption: Plausible synthetic pathway for **2-Bromo-4-chloro-1,3-difluorobenzene**.

Causality in Synthesis:

- **Diazotization and Sandmeyer Reaction:** Converting an amino group into a diazonium salt is a classic and reliable method for introducing a wide range of substituents, including chlorine, onto an aromatic ring. The use of CuCl ensures efficient conversion.
- **Electrophilic Bromination:** The final bromination step is directed by the existing substituents. The two fluorine atoms and the chlorine atom are deactivating but ortho-, para-directing. The position of bromination at C4 is sterically accessible and electronically favored by the collective directing effects.

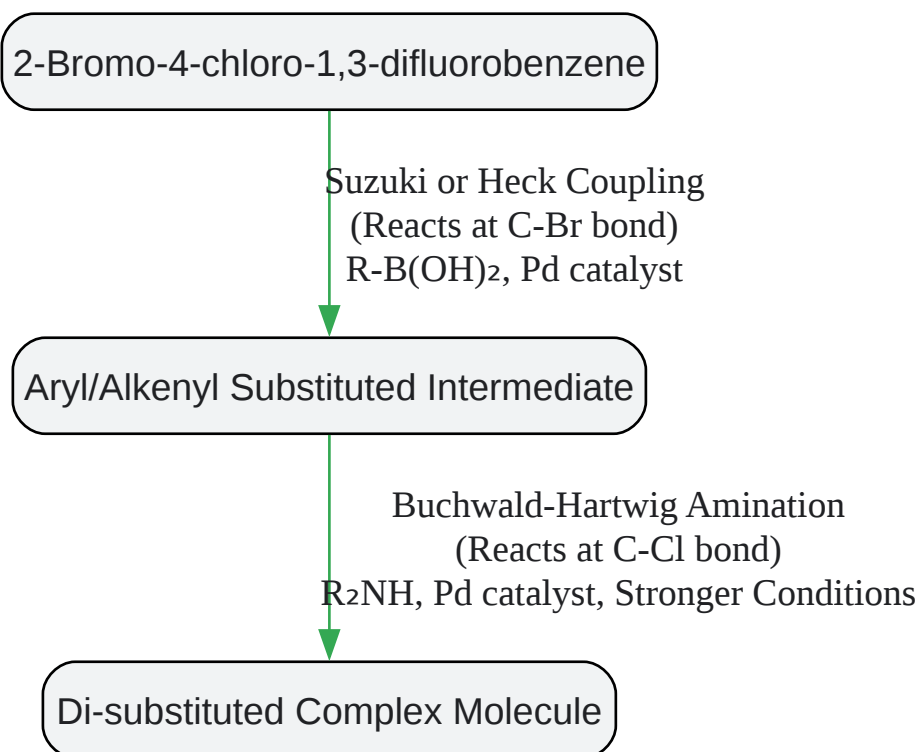
Applications in Drug Development and Advanced Synthesis

The primary value of **2-Bromo-4-chloro-1,3-difluorobenzene** lies in its capacity to serve as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization.

- **Pharmaceutical Intermediate:** This molecule is a crucial building block for creating Active Pharmaceutical Ingredients (APIs). The di-fluoro substitution pattern is often sought after in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity (pKa).^{[5][6][7]}
- **Agrochemicals:** Similar to pharmaceuticals, the structural motifs derived from this compound are used in the development of advanced pesticides and herbicides.^[1]
- **Material Science:** The integration of fluorinated aromatic units can impart desirable properties such as thermal stability and specific electronic characteristics to specialty polymers and organic electronic materials.^{[1][8]}

Selective Functionalization Workflow

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited to introduce different molecular fragments at specific positions.



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Caption: Selective cross-coupling strategy using the subject compound.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of **2-Bromo-4-chloro-1,3-difluorobenzene**, the following section provides a validated, step-by-step protocol for a selective Suzuki-Miyaura coupling reaction, targeting the more reactive C-Br bond.

Objective: To synthesize 4-chloro-1,3-difluoro-2-(phenyl)benzene by selectively reacting the bromine atom.

Materials:

- **2-Bromo-4-chloro-1,3-difluorobenzene** (1.0 eq)
- Phenylboronic acid (1.2 eq)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq)
- Potassium carbonate (K_2CO_3 , 2.5 eq)
- Toluene (solvent)
- Water (co-solvent)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-4-chloro-1,3-difluorobenzene**, phenylboronic acid, and potassium carbonate.
- Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene to form the active catalyst complex.
- Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Add toluene and water (e.g., 4:1 ratio) to the flask via syringe, followed by the catalyst solution.
- Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The causality here is that elevated temperature is required to overcome the activation energy for the oxidative addition of the C-Br bond to the $\text{Pd}(0)$ complex, which is the rate-determining step.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-1,3-difluoro-2-

(phenyl)benzene.

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety and Handling

- Storage: Store in a cool, dry place (2-8°C is recommended) in a tightly sealed container under an inert atmosphere to prevent degradation.^[1]
- Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-Bromo-4-chloro-1,3-difluorobenzene is a high-value synthetic intermediate with significant potential in pharmaceutical and material sciences. Its polyhalogenated structure provides a platform for selective, stepwise functionalization, enabling the efficient construction of complex and novel molecular entities. Understanding its reactivity and leveraging validated protocols are key to unlocking its full potential in research and development.

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